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Mono(4-carboxybutyl) Phthalate

Cat. No.: B1146704
CAS No.: 92569-48-7
M. Wt: 266.25
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Description

Contextualization within Phthalate (B1215562) Metabolite Research

Phthalates are a class of industrial chemicals widely used as plasticizers to enhance the flexibility and durability of plastics and as solvents in a variety of consumer products. cdc.gove-apem.orgromj.org Due to their widespread use, human exposure to phthalates is common. cdc.gov In the human body, phthalate diesters are rapidly metabolized—a process that typically begins with hydrolysis by esterases into their respective monoester metabolites. e-apem.orgromj.org

Depending on the specific phthalate, these initial monoesters can be excreted or undergo further metabolic changes, such as oxidation, to produce a range of secondary metabolites. e-apem.org These metabolites are then excreted from the body, primarily in urine and feces. cdc.govcdc.gov

Scientific research in this area concentrates on the detection and quantification of these urinary metabolites to assess human exposure to the original phthalate compounds. cdc.gov The analysis of metabolites is preferred over measuring the parent phthalate because metabolites are typically found at higher concentrations in urine, and their measurement is less prone to contamination from external sources during analysis. tandfonline.com Advanced analytical methods, such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), are employed for the precise quantitative detection of these compounds in biological samples like urine. cdc.govcdc.gov Mono(4-carboxybutyl) phthalate is one of many such oxidative metabolites studied to understand human exposure to specific phthalates.

Role as a Metabolite of Specific Phthalate Diesters

This compound is recognized in scientific literature primarily as a metabolite of the phthalate diester, Di-n-pentyl phthalate (DPP). nih.govpharmaffiliates.com DPP is used as a plasticizer, notably in nitrocellulose. nih.govpharmaffiliates.com The metabolic pathway involves the transformation of the parent compound within the body. Following exposure, DPP is metabolized into various compounds, including MCBP, which are then excreted.

Research involving animal models has been instrumental in identifying the specific metabolites of DPP. In one study, Sprague-Dawley rats were administered a single oral dose of DPP, and their urine was collected and analyzed. nih.govresearchgate.net This analysis identified several metabolites, confirming the biotransformation of DPP. nih.govresearchgate.net Through mass spectrometric fragmentation patterns, researchers identified this compound (MCBP) as one of the urinary metabolites. nih.govresearchgate.net

The study provided detailed findings on the concentrations of various DPP metabolites excreted in urine within the first 24 hours after administration. These findings illustrate the metabolic profile of DPP and establish MCBP's role as a specific biomarker of exposure to this particular phthalate. nih.gov

Table 1: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Rats

The following table displays data from a study where the median concentrations of DPP metabolites were measured in rat urine collected over 24 hours after a single oral administration of DPP. nih.gov

Metabolite NameAbbreviationMedian Concentration (μg/mL)
Mono(4-hydroxypentyl) phthalateMHPP993
Mono-n-pentyl phthalateMPP222
This compound MCBP 168
Mono(4-oxopentyl) phthalateMOPP47
Phthalic acidPA26
Mono-n-pentenyl phthalateMPeP16
Mono(3-carboxypropyl) phthalateMCPP9
Mono(2-carboxyethyl) phthalateMCEP0.2

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₃H₁₄O₆ B1146704 Mono(4-carboxybutyl) Phthalate CAS No. 92569-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-carboxybutoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFBZUGRJWQKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10758000
Record name 2-[(4-Carboxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10758000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92569-48-7
Record name 2-[(4-Carboxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10758000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biotransformation and Metabolic Pathways of Mono 4 Carboxybutyl Phthalate

Parent Phthalate (B1215562) Diester Precursors and Hydrolytic Intermediates

The primary parent compound leading to the formation of Mono(4-carboxybutyl) Phthalate is Di(n-butyl) phthalate (DBP), a diester of phthalic acid. researchgate.netmdpi.com The initial and critical step in the metabolism of DBP is the hydrolysis of one of its ester bonds. This reaction is catalyzed by non-specific esterases and lipases present in various tissues, including the intestine and liver. mdpi.commdpi.com

This hydrolytic cleavage results in the formation of Mono-n-butyl phthalate (MBP) and butanol. wikipedia.orgnih.gov MBP is the primary and major intermediate metabolite of DBP and is considered to be a biologically active molecule. mdpi.comwikipedia.org The conversion of the lipophilic DBP to the more hydrophilic MBP is a rapid process, facilitating its entry into systemic circulation for further metabolic processing or direct excretion. mdpi.com

Parent CompoundEnzymesHydrolytic Intermediate
Di(n-butyl) phthalate (DBP)Esterases, LipasesMono-n-butyl phthalate (MBP)

Oxidative Metabolic Pathways to this compound Formation

Following its formation, Mono-n-butyl phthalate (MBP) undergoes further Phase I metabolism, specifically oxidative reactions that modify its butyl side chain. This oxidative process is a key step leading to the formation of this compound, also known as mono-3-carboxypropyl phthalate (MCPP). cdc.govnih.govnih.goviarc.fr

The oxidative pathway involves a series of enzymatic reactions. Initially, MBP can be hydroxylated to form mono-3-hydroxy-n-butyl phthalate (MHBP). cdc.govnih.gov This intermediate can then be further oxidized to mono-3-oxo-n-butyl phthalate. cdc.govepa.gov Subsequent oxidation of the aldehyde or ketone group results in the formation of a terminal carboxylic acid group on the butyl chain, yielding this compound (MCPP). cdc.govnih.gov While the specific cytochrome P450 enzymes involved in these oxidative steps for MBP are not extensively detailed in the provided literature, the metabolism of other phthalates suggests their likely involvement. nih.gov General phthalate metabolism studies also implicate the action of alcohol and aldehyde dehydrogenases in these secondary oxidative processes. arizona.edu

Precursor MetaboliteKey Oxidative IntermediatesFinal Oxidized MetaboliteGeneral Enzyme Classes
Mono-n-butyl phthalate (MBP)Mono-3-hydroxy-n-butyl phthalate (MHBP), Mono-3-oxo-n-butyl phthalateThis compound (MCPP)Cytochrome P450s, Alcohol Dehydrogenases, Aldehyde Dehydrogenases

Conjugation Pathways and Excretion Dynamics

The final phase of biotransformation for this compound and other DBP metabolites is conjugation, a Phase II metabolic reaction that significantly increases their water solubility, thereby facilitating their elimination from the body. mdpi.comnih.gov The primary conjugation pathway for phthalate metabolites is glucuronidation. nih.gov

In this process, UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver, catalyze the transfer of a glucuronic acid moiety to the metabolite. nih.govsemanticscholar.org This results in the formation of a glucuronide conjugate of this compound. Both the free and conjugated forms of the metabolites are then rapidly excreted from the body, predominantly through urine. nih.govmdpi.com The elimination half-life of DBP metabolites is relatively short, with the majority of a given dose being excreted within 24 to 48 hours. mdpi.comnih.gov This rapid excretion is why urinary levels of phthalate metabolites are often used as biomarkers of recent exposure. nih.gov

In Vitro and In Vivo Models for Metabolic Elucidation

The metabolic pathways of Di(n-butyl) phthalate and the formation of its metabolites, including this compound, have been investigated using a variety of experimental models. These models are essential for understanding the kinetics and mechanisms of phthalate biotransformation.

In Vitro Models:

Human Cell Lines: Human adrenocortical H295R cells have been utilized to study the effects and metabolism of DBP and MBP. mdpi.comnih.gov These cells are capable of steroidogenesis and express various metabolic enzymes, making them a useful tool for mechanistic studies. mdpi.comnih.gov

Primary Cell Cultures: Ovarian antral follicles from mice have been cultured to directly assess the effects of DBP and its metabolites on ovarian function. nih.govresearchgate.net

Tissue Microsomes: Microsomes isolated from various tissues, particularly the liver and small intestine of rats, have been instrumental in identifying the enzymes responsible for the hydrolytic and oxidative metabolism of phthalates. researchgate.net

In Vivo Models:

Rodent Models: Rats and mice are the most commonly used animal models for studying the metabolism and disposition of DBP. cdc.govnih.gov These studies have been crucial in identifying urinary and serum metabolites and in understanding the toxicokinetics of DBP and its metabolites, including their distribution to various tissues. nih.gov Pregnant rat models have also been used to investigate the transfer of metabolites to the fetus. nih.gov

These models, both individually and in combination, provide a comprehensive picture of the complex metabolic fate of DBP, leading to the formation and subsequent excretion of this compound.

Model TypeSpecific ExamplesKey Findings
In VitroHuman Adrenocortical H295R CellsDemonstrated metabolic capacity and provided mechanistic insights into steroidogenesis disruption. mdpi.comnih.gov
Mouse Ovarian Antral FolliclesAllowed for direct assessment of DBP and MBP toxicity on ovarian cells. nih.govresearchgate.net
Rat Tissue MicrosomesHelped identify the role of carboxylesterases and other enzymes in phthalate hydrolysis. researchgate.net
In VivoRat and Mouse ModelsCharacterized the profile of urinary and serum metabolites, excretion kinetics, and tissue distribution. cdc.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Mono 4 Carboxybutyl Phthalate

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical first step to isolate Mono(4-carboxybutyl) Phthalate (B1215562) from complex biological matrices such as urine and serum, remove potential interferences, and concentrate the analyte for sensitive detection. nih.govmdpi.com

A primary challenge in analyzing phthalate metabolites is that they are often present in a conjugated form, primarily as glucuronides. cdc.govsgsaxys.com To measure the total concentration, an enzymatic hydrolysis step is typically required to deconjugate the metabolites. This is commonly achieved by incubating the sample with β-glucuronidase enzyme, often derived from Escherichia coli K-12. nih.govnih.govnih.gov The efficiency of this deconjugation step is critical for accurate quantification and is often monitored using a conjugated internal standard like 4-methylumbelliferyl glucuronide. cdc.govoup.com In serum analysis, it is also crucial to denature endogenous enzymes immediately after collection to prevent the hydrolysis of contaminant parent phthalates, which could lead to falsely elevated metabolite concentrations. oup.comnih.gov

Following enzymatic hydrolysis, Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and preconcentration of MECPP from biological samples. rsc.orgresearchgate.net Both off-line and on-line SPE methods are employed. nih.govrsc.org Off-line SPE allows for batch processing of samples but can be more labor-intensive, while on-line SPE systems are coupled directly to the analytical instrument, offering automation, increased sample throughput, reduced solvent consumption, and improved reproducibility. nih.govresearchgate.netnih.gov Various sorbents can be used in SPE cartridges, with polymeric phases like the Bond Elut Plexa being effective for purifying phthalate metabolites. nih.gov

Alternative techniques such as liquid-liquid extraction (LLE) and protein precipitation are also used, particularly for plasma and serum samples. researchgate.netnih.govnih.gov For instance, a simple protein precipitation with acetonitrile (B52724) can be effective for plasma samples. nih.govnih.gov

Interactive Table: Common Sample Preparation Techniques for MECPP Analysis

Technique Description Biological Matrix Key Considerations
Enzymatic Hydrolysis Uses β-glucuronidase to cleave glucuronide conjugates, allowing for the measurement of total metabolite concentration. cdc.govnih.gov Urine, Serum Enzyme activity and incubation conditions (pH, time, temperature) must be optimized. nih.govoup.com
Solid-Phase Extraction (SPE) A chromatographic technique used for sample clean-up and concentration. Can be performed off-line or on-line. rsc.orgresearchgate.net Urine, Serum Choice of sorbent material is crucial for efficient extraction. On-line systems offer high throughput and automation. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) A separation technique based on the differential partitioning of the analyte between two immiscible liquid phases. Serum, Plasma Can be effective but may be more solvent-intensive and less easily automated than SPE. researchgate.net
Protein Precipitation A simple method to remove proteins from plasma or serum samples, typically using an organic solvent like acetonitrile. nih.govnih.gov Serum, Plasma A straightforward technique, often followed by further cleanup steps. nih.gov

Chromatographic Separation Techniques

Chromatographic separation is essential to resolve Mono(4-carboxybutyl) Phthalate from other phthalate metabolites and endogenous components in the sample extract prior to detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for this purpose. cdc.govrsc.orgfrontiersin.org

These methods typically utilize reversed-phase chromatography with a C18 column. nih.gov The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute the analytes. cdc.govnih.gov A common mobile phase combination is an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent such as acetonitrile or methanol. cdc.gov The use of core-shell columns in HPLC can provide separation efficiency comparable to UHPLC methods, allowing for rapid analysis times. rsc.orgresearchgate.net UHPLC systems, operating at higher pressures with smaller particle size columns, offer even faster analysis and higher resolution. s4science.at While Gas Chromatography (GC) can also be used for phthalate analysis, it often requires a derivatization step to make the metabolites more volatile, making HPLC and UHPLC the more direct and commonly used methods for these compounds. chromatographyonline.commui.ac.ir

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the detection and identification of this compound due to its exceptional sensitivity and selectivity. cdc.govchromatographyonline.com This technique is typically coupled with HPLC or UHPLC (LC-MS/MS). rsc.orgnih.gov

Detection is most often performed using an electrospray ionization (ESI) source, usually in the negative ion mode, where MECPP is observed as a deprotonated molecule [M-H]⁻. cdc.govnih.gov For high sensitivity and selectivity, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion for MECPP is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix. researchgate.net

The identification of MECPP is confirmed by both its chromatographic retention time and the specific mass transition. nih.gov A comprehensive understanding of the fragmentation patterns of phthalate metabolites is crucial for their unambiguous identification. Studies on fragmentation pathways have identified characteristic product ions for different classes of phthalate metabolites. For instance, a fragment ion at m/z 165.0193, corresponding to the deprotonated phthalic acid, is characteristic of phthalate carboxylate metabolites like MECPP. nih.govnih.gov Other common fragment ions for phthalate metabolites include m/z 121.0295 (deprotonated benzoate (B1203000) ion) and m/z 147.0088 (deprotonated o-phthalic anhydride (B1165640) ion). nih.govnih.gov

Interactive Table: Key Mass Spectrometric Parameters for MECPP Analysis

Parameter Description Typical Value/Setting
Ionization Mode The method used to generate ions from the analyte molecules. Electrospray Ionization (ESI) in Negative Mode. cdc.gov
Detection Mode The mass spectrometric technique used for quantification. Multiple Reaction Monitoring (MRM). nih.gov
Precursor Ion The mass-to-charge ratio (m/z) of the intact analyte ion selected for fragmentation. [M-H]⁻ for MECPP.
Product Ion(s) The m/z of the characteristic fragment ions produced after collision-induced dissociation. Specific fragments for MECPP, including m/z 165.0193. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry is the preferred method. cdc.govresearchgate.netnih.gov This technique involves adding a known amount of a stable, isotopically labeled internal standard of the analyte to the sample at the beginning of the analytical procedure. nih.govnih.gov For MECPP, a ¹³C-labeled version (e.g., ¹³C₄-MECPP) is commonly used. nih.gov

The isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. cdc.gov Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. nih.gov By measuring the ratio of the response of the native analyte to the labeled internal standard, an accurate quantification can be achieved, as this ratio corrects for variations in extraction recovery and matrix effects. nih.govnih.gov The use of isotope dilution significantly improves the precision and accuracy of the measurement. cdc.govnih.gov

Method Validation and Performance Characteristics

The development of any analytical method for this compound requires rigorous validation to ensure that the results are reliable and reproducible. nih.govnih.govscispace.com Method validation involves assessing several key performance characteristics. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and a high correlation coefficient (typically r > 0.99) is required. s4science.atcdc.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rsc.orgcdc.gov For MECPP in urine, LOQs in the low nanogram per milliliter (ng/mL) range are typically achieved. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. nih.gov Acceptable accuracy is generally within ±15% of the nominal value. s4science.atcdc.gov

Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govcdc.gov RSD values of less than 15-20% are generally considered acceptable. nih.govs4science.at

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scispace.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles) is evaluated to ensure sample integrity. nih.govnih.gov

The importance of using accurate commercial standards for calibration has been highlighted, as discrepancies in these standards can significantly affect the accuracy of results and the comparability of data between different studies. nih.govscispace.commirec-canada.ca

Interactive Table: Typical Method Performance Characteristics for MECPP Analysis

Parameter Typical Value
Linearity (r) > 0.99 s4science.atcdc.gov
Limit of Quantification (LOQ) Low ng/mL range (e.g., 0.3 - 1.0 ng/mL) nih.govcdc.gov
Accuracy (% Recovery) 85-115% nih.govs4science.at
Precision (% RSD/CV) < 15-20% nih.govs4science.atnih.gov

Biomonitoring Studies and Exposure Assessment of Mono 4 Carboxybutyl Phthalate

Mono(4-carboxybutyl) Phthalate (B1215562) as a Biomarker of Exposure

Mono(4-carboxybutyl) phthalate is an oxidative metabolite of Di-n-butyl phthalate (DBP). In the human body, DBP is first hydrolyzed to its monoester, mono-n-butyl phthalate (MBP), which can then be further metabolized through oxidation to form more hydrophilic compounds, including MCBUP. endocrine-abstracts.orgresearchgate.netnih.gov The measurement of these metabolites in biological samples, particularly urine, is the preferred method for assessing human exposure to phthalates. nih.gov This is because the parent phthalate diesters are prone to contamination during sample collection and analysis, and the metabolites are considered the biologically active toxicants. nih.gov

Urinary metabolites of phthalates are considered reliable biomarkers because they represent an integrated measure of exposure from multiple sources and pathways, including ingestion, inhalation, and dermal absorption. Phthalates are rapidly metabolized and excreted, meaning their presence in urine reflects recent exposure. nih.gov

Prevalence and Concentration Levels in Diverse Biological Matrices

MCBUP, along with other phthalate metabolites, has been detected in various human biological matrices, indicating widespread population exposure. Urine is the most common matrix for assessing phthalate exposure due to the efficient excretion of metabolites. researchgate.net

Urine: Data from the National Health and Nutrition Examination Survey (NHANES) has been instrumental in establishing baseline exposure levels in the U.S. population. Studies analyzing NHANES data have consistently detected various phthalate metabolites in the urine of a large percentage of participants, including those for DBP. researchgate.netnih.gov For instance, in the NHANES 1999-2000 survey, monobutyl phthalate (a precursor to MCBUP) was detected in over 75% of the samples. researchgate.net

Interactive Data Table: Urinary Concentrations of Select Phthalate Metabolites from NHANES 1999-2000 (µg/L)

MetaboliteGeometric Mean50th Percentile75th Percentile95th Percentile
Monoethyl phthalate (MEP)129.0149.0412.01850.0
Monobutyl phthalate (MBP)21.824.853.0184.0
Monobenzyl phthalate (MBzP)7.98.219.375.8
Mono-(2-ethylhexyl) phthalate (MEHP)4.34.17.425.1

Data sourced from NHANES 1999-2000. researchgate.net

Serum and Blood: Phthalate metabolites are also detectable in blood serum, although typically at lower concentrations than in urine. nih.gov For example, a study of lactating women in North Carolina found that while urinary concentrations of phthalate metabolites were the highest, some oxidative metabolites were detectable in serum. nih.gov Studies have detected DBP in peripheral and umbilical cord blood, with concentrations ranging from 0.051 to 7.67 μg/mL and 0.0197 to 5.71 μg/mL, respectively. foodpackagingforum.org

Breast Milk: The presence of phthalate metabolites in breast milk is of particular concern due to the potential for infant exposure. Studies have detected various phthalate monoesters in breast milk samples. researchgate.netepa.govki.se One study on Korean mothers found mono-n-butyl phthalate (MnBP) in 79-89% of breast milk samples, with a median concentration of 1.70 μg/l. epa.gov

Sources and Pathways of Parent Phthalate Diester Exposure Leading to this compound Formation

Human exposure to DBP, the parent compound of MCBUP, is widespread due to its extensive use in a variety of consumer and industrial products. nih.govresearchgate.net

Consumer Products: DBP is used as a plasticizer to impart flexibility to plastics and is found in a wide array of products, including:

Personal care products: Nail polish, hairspray, perfumes, and cosmetics. nih.govnih.gov

Plastics and vinyl: Shower curtains, vinyl flooring, food packaging, and children's toys. nih.gov

Adhesives and paints. nih.gov

Environmental Exposure: DBP is not chemically bound to the products it is used in and can leach into the environment, leading to widespread contamination. researchgate.net

Dietary Intake: Food is considered a primary route of exposure to DBP. nih.govresearchgate.netresearchgate.net Contamination can occur from plastic food packaging and storage containers. nih.gov Certain foods like dairy products, fish, and seafood may contain higher levels. researchgate.net

Inhalation: DBP can be released into indoor and outdoor air. researchgate.netnih.gov Indoor air concentrations can be higher due to the off-gassing from various products. researchgate.net

Dermal Contact: Absorption through the skin is another potential pathway of exposure, particularly from personal care products. nih.gov

Temporal Trends and Variability in this compound Biomonitoring Data

Biomonitoring data has revealed changes in phthalate exposure over time, likely influenced by regulatory actions and changes in manufacturing practices. For some phthalates, a decreasing trend in exposure has been observed. For instance, a study analyzing NHANES data from 2001 to 2010 found a decrease in the urinary concentrations of metabolites of DBP. nih.govsemanticscholar.org

However, the trends can vary for different phthalate compounds. While some studies show a decline in certain phthalate metabolites, others report increases in metabolites of replacement phthalates. nih.govfoodpackagingforum.org For example, one study observed a statistically significant decrease in urinary concentrations of several phthalate metabolites, including those of DBP, between 2011 and 2016 in a European population, following the implementation of REACH regulations. This suggests that regulatory measures can be effective in reducing public exposure to certain phthalates. Continued biomonitoring is essential to track these trends and assess the effectiveness of public health interventions.

Comparative Metabolomics and Exposure Profiling with Other Phthalate Metabolites

Relative Abundance and Utility as Biomarkers in Mixed Exposures

In real-world scenarios, humans are simultaneously exposed to multiple phthalates from various sources, leading to a complex mixture of metabolites in urine. nih.govnih.gov The relative abundance of these metabolites can provide insights into the primary sources of phthalate (B1215562) exposure. For example, high levels of monoethyl phthalate (MEP) are often associated with the use of personal care products, while metabolites of di(2-ethylhexyl) phthalate (DEHP) are more indicative of dietary exposure. nih.gov

The proportion of different types of metabolites (e.g., free vs. glucuronidated) can also vary. Carboxylated metabolites have been observed to have a higher percentage of the free, unconjugated form in urine compared to hydroxylated metabolites of DEHP. nih.gov This difference in conjugation efficiency can influence the measured concentrations and should be considered when comparing the relative abundance of different metabolites.

Challenges in Specificity and Source Apportionment

A significant challenge in using phthalate metabolites for exposure assessment is the lack of absolute specificity for some metabolites to a single parent phthalate. This is particularly true for secondary, oxidized metabolites like M4CBP. While a primary monoester metabolite is generally specific to its parent diester, further metabolic processing can lead to common end-products from different precursors.

A well-documented example that illustrates this challenge is Mono-(3-carboxypropyl) phthalate (MCPP). MCPP is a known metabolite of Di-n-octyl phthalate (DNOP), but it is also a minor metabolite of Di-n-butyl phthalate (DBP) and other high-molecular-weight phthalates. nih.govresearchgate.net The detection of MCPP in a urine sample, therefore, does not unequivocally point to exposure to a single parent phthalate, complicating the process of source apportionment. This lack of specificity means that attributing the presence of such a metabolite to a specific exposure source (e.g., a particular consumer product) is fraught with uncertainty.

Given that M4CBP is a carboxylated metabolite, it is plausible that it could also be a minor metabolite of more than one parent phthalate, similar to MCPP. This potential for multiple metabolic precursors presents a significant challenge to its utility as a specific biomarker. Without a clear understanding of all the potential parent compounds that can lead to the formation of M4CBP, its use in quantitative source apportionment models is limited. Further research is needed to fully elucidate the metabolic pathways leading to the formation of M4CBP to enhance its specificity as a biomarker of phthalate exposure.

Research Gaps and Future Directions in Mono 4 Carboxybutyl Phthalate Research

Development of Novel Analytical Approaches

The accurate quantification of M4CBP in various biological and environmental matrices is fundamental to exposure and toxicological research. While methods like high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been successfully developed and validated for other phthalate (B1215562) metabolites, such as monobutyl phthalate, there is a pressing need for the development and validation of equally robust and sensitive methods specifically for M4CBP. rti.org Future research should focus on creating standardized analytical protocols to ensure data comparability across different laboratories and studies.

Key areas for development include:

Increased Sensitivity and Specificity: Developing methods with lower limits of detection (LOD) to accurately measure background exposure levels in the general population.

Matrix-Specific Protocols: Validating methods for a variety of matrices beyond urine, such as serum, amniotic fluid, and breast milk, to better understand systemic exposure and maternal-fetal transfer.

High-Throughput Methods: Creating cost-effective and efficient analytical methods to facilitate large-scale biomonitoring studies.

Analytical Method Matrix Validation Status for M4CBP Future Research Need
UPLC-MS/MSRat Plasma, Pup HomogenateValidated for Monobutyl Phthalate rti.orgDevelopment and validation for M4CBP
HPLC-ESI-MS/MSUrineUsed for various phthalate metabolites nih.govOptimization and standardization for M4CBP

Advanced Biomonitoring Strategies

Human biomonitoring is a critical tool for assessing the extent of human exposure to environmental chemicals. researchgate.net While widespread exposure to several phthalates has been documented, data specifically on M4CBP levels in the population are limited. Advanced biomonitoring strategies are needed to fill this knowledge gap.

Future biomonitoring efforts should include:

Large-Scale Population Studies: Conducting national surveys, similar to the National Health and Nutrition Examination Survey (NHANES), to establish baseline exposure levels for M4CBP across different demographics.

Longitudinal Studies: Implementing studies that collect repeated samples from individuals over time to understand the variability of M4CBP excretion and identify predictors of exposure.

Targeting Vulnerable Populations: Focusing on susceptible groups such as pregnant women, infants, and children, who may experience heightened exposure or be more vulnerable to potential health effects.

Biomonitoring Strategy Objective Rationale for M4CBP
Cross-Sectional SurveysEstablish baseline exposure in a population.Current data on M4CBP exposure levels are scarce.
Longitudinal StudiesAssess temporal variability and predictors of exposure.Provides a more accurate picture of long-term exposure patterns.
Targeted MonitoringEvaluate exposure in vulnerable populations.Children and pregnant women may have higher exposure and susceptibility. researchgate.net

Mechanistic Studies on Specific Metabolic Pathways

Understanding the metabolic fate of the parent compound of M4CBP and the biological activity of the metabolite itself is crucial for risk assessment. Mechanistic studies are needed to elucidate the specific metabolic pathways involved and to identify any potential interactions with cellular processes. Research on other phthalates, such as Di-n-butyl phthalate (DBP) and its metabolite Mono-n-butyl phthalate (MBP), has revealed impacts on steroid hormone biosynthesis. mdpi.com Similar investigations are warranted for M4CBP.

Priorities for mechanistic research include:

In Vitro Studies: Using human cell lines (e.g., adrenocortical H295R cells) to investigate the effects of M4CBP on key enzymes and pathways involved in steroidogenesis and other critical biological processes. mdpi.com

In Vivo Animal Studies: Employing animal models to study the complete metabolic pathway of the parent phthalate to M4CBP and to identify potential target organs and systems.

Toxicogenomics and Metabolomics: Utilizing advanced molecular techniques to identify genes and metabolic profiles that are altered by M4CBP exposure, providing insights into its mechanisms of action.

Research Approach Focus Example from other Phthalates Application to M4CBP
In Vitro AssaysEffects on steroidogenesisDBP and MBP decreased testosterone (B1683101) production in H295R cells. mdpi.comInvestigate if M4CBP has similar anti-androgenic effects.
Animal ModelsMetabolic fate and toxicityStudies on DBP in rats. rti.orgDetermine the absorption, distribution, metabolism, and excretion of the parent compound and M4CBP.
-omics TechnologiesGene expression and metabolic changesN/AIdentify molecular signatures of M4CBP exposure.

Comprehensive Exposure Assessment Frameworks

To fully understand the potential risks associated with M4CBP, it is essential to move beyond simple biomonitoring and develop comprehensive exposure assessment frameworks. These frameworks should integrate data from multiple sources to provide a holistic view of human exposure.

Key components of a comprehensive framework include:

Source Identification and Characterization: Identifying the primary consumer products and environmental media that contribute to exposure to the parent compound of M4CBP.

Multi-Route Exposure Modeling: Developing models that account for all relevant exposure pathways, including ingestion, inhalation, and dermal contact.

Integrated Pharmacokinetic Modeling: Combining exposure models with pharmacokinetic models to link external exposure levels with internal doses of M4CBP, which can then be used in risk assessment. nih.govvt.edu This approach has significant advantages for mapping product phthalate concentrations to multi-route risks. vt.edu

Framework Component Description Importance for M4CBP
Source ApportionmentIdentifying and quantifying sources of the parent phthalate.Allows for targeted interventions to reduce exposure.
Exposure ModelingSimulating exposure from various sources and routes.Provides estimates of total exposure for different populations.
Pharmacokinetic ModelingRelating external exposure to internal biomarker levels. nih.govCrucial for interpreting biomonitoring data and conducting risk assessments.

Q & A

Q. What analytical methods are recommended for detecting Mono(4-carboxybutyl) Phthalate (MCBuP) in biological matrices, and how can method validity be ensured?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MCBuP in urine, serum, or tissue samples due to its high sensitivity and specificity. Key validation steps include:

  • Sample preparation : Enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction .
  • Calibration : Use isotopically labeled internal standards (e.g., deuterated MCBuP) to correct for matrix effects .
  • Quality control : Replicate analyses of certified reference materials (CRMs) and participation in interlaboratory comparisons to ensure reproducibility .

Q. How can researchers account for confounding variables when assessing MCBuP exposure in epidemiological studies?

  • Temporal adjustment : Stratify exposure windows (e.g., first vs. third trimester in prenatal studies) to align with critical developmental periods .
  • Covariate control : Adjust for urinary dilution using creatinine or specific gravity, and include covariates like BMI, diet, and co-exposure to other phthalates .
  • Longitudinal designs : Repeated measurements across timepoints reduce misclassification bias, as seen in studies on DEHP metabolites .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in MCBuP’s endocrine-disrupting effects across studies?

Discrepancies in outcomes (e.g., androgenicity vs. estrogenicity) may arise from:

  • Dose-response variability : Implement in vitro assays (e.g., ER/AR reporter gene systems) at environmentally relevant concentrations (nM–µM) to clarify thresholds .
  • Species-specific metabolism : Compare metabolic pathways in human hepatic microsomes vs. rodent models to identify translational gaps .
  • Cumulative risk assessment : Use probabilistic models to integrate MCBuP data with co-occurring phthalates (e.g., DEHP, DIBP) and their interactive effects .

Q. How can oxidative stress mechanisms of MCBuP be differentiated from other phthalates in toxicological studies?

  • Biomarker profiling : Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) for DNA oxidation and glutathione (GSH) depletion in target tissues (e.g., liver, testes) .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map MCBuP-specific activation of Nrf2/ARE pathways compared to DEHP metabolites like MEHHP or MEOHP .
  • In silico modeling**: Molecular docking simulations to predict MCBuP’s binding affinity to oxidative stress-related receptors (e.g., PPARγ) .

Q. What statistical approaches are recommended for meta-analyses of MCBuP’s health effects given heterogeneous study designs?

  • Subgroup stratification : Separate studies by population (e.g., pregnant women, children), exposure matrix (urine vs. blood), and analytical method (LC-MS vs. ELISA) .
  • Sensitivity analysis : Exclude outliers (e.g., studies with I² >70%) and apply random-effects models to address heterogeneity .
  • Dose-response meta-analysis : Convert MCBuP concentrations to molar units for cross-study comparability, as done for DEHP metabolites .

Methodological Notes

  • Basic studies should prioritize method validation and exposure assessment standardization to enable cross-study comparisons .
  • Advanced studies must address mechanistic complexity (e.g., epigenetic effects, microbiome interactions) and integrate -omics data to resolve pathway-specific outcomes .

For authoritative protocols, refer to systematic review frameworks for phthalate toxicity evaluation and NHANES biomonitoring guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.